(E)-2-Vinyloxy-4-methyl-2-pentene

Description

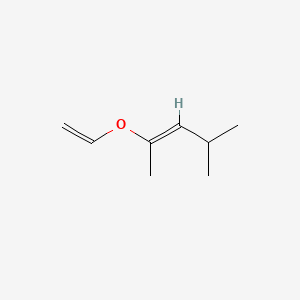

(E)-2-Vinyloxy-4-methyl-2-pentene (CAS No. 61463-37-4) is an unsaturated vinyl ether characterized by a pentene backbone substituted with a methyl group at the 4-position and a vinyloxy group at the 2-position. Its E-configuration denotes the trans spatial arrangement of substituents around the double bond. This compound is notable for its applications in organic synthesis, particularly in cycloaddition reactions and polymer chemistry, where its conjugated system enhances reactivity.

Key physical properties include an enthalpy of fusion (ΔHfus) of 11.75 kJ/mol, as reported in thermodynamic studies . This value reflects the energy required to transition from solid to liquid phases, influenced by molecular symmetry, intermolecular interactions, and structural rigidity.

Properties

CAS No. |

61463-37-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-2-ethenoxy-4-methylpent-2-ene |

InChI |

InChI=1S/C8H14O/c1-5-9-8(4)6-7(2)3/h5-7H,1H2,2-4H3/b8-6+ |

InChI Key |

OPZFAMQVQGGUIO-SOFGYWHQSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/OC=C |

Canonical SMILES |

CC(C)C=C(C)OC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

This compound (11.75 kJ/mol) has a moderately higher ΔHfus than isobutylamine, likely due to its larger molecular size and conjugated π-system, which enhances van der Waals interactions.

Higher ΔHfus for Long-Chain Alkanes :

- 8,12,16,20-Tetramethylhexatriacontane (85.26 kJ/mol) and 2,21-Dimethylhentriacontane (74.18 kJ/mol) show exceptionally high ΔHfus values. Their extended alkyl chains and high molecular weights facilitate dense crystalline packing, requiring significant energy to disrupt.

Impact of Functional Groups :

- 8-β-Hydroxyisopimarene (12.29 kJ/mol), a diterpene alcohol, has a ΔHfus slightly higher than the target compound. Its hydroxyl group may contribute to stronger hydrogen bonding, offsetting the rigidity of its fused ring system.

- 2,4-Dimethylpentan-3-yl 3,5-dinitrobenzoate (40.22 kJ/mol) demonstrates intermediate ΔHfus, attributed to its aromatic nitro groups and ester functionality, which introduce both polarity and steric hindrance.

Structural and Functional Group Analysis

- Vinyl Ether vs. Amine/Alcohol : The vinyl ether group in this compound provides electron-rich regions for electrophilic reactions but lacks strong hydrogen-bonding capacity compared to amines or alcohols. This explains its lower ΔHfus relative to 8-β-Hydroxyisopimarene.

- Conjugation vs. Saturation : The compound’s conjugated double bonds reduce rotational freedom, increasing rigidity compared to saturated alkanes like isobutylamine. However, this effect is overshadowed by the massive size of long-chain alkanes, which dominate ΔHfus trends.

Research Implications

The data highlight how molecular architecture dictates thermal behavior. While this compound’s moderate ΔHfus suits it for applications requiring controlled phase transitions, its reactivity profile distinguishes it from non-polar alkanes or polar nitroaromatics. Further studies comparing solubility, boiling points, and synthetic utility would deepen this analysis.

Preparation Methods

Williamson Ether Synthesis with Stereochemical Modifications

The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide ion with an alkyl halide. For this compound, this method requires:

- Alkoxide precursor : Sodium 4-methylpent-2-en-2-oxide, generated by deprotonating 4-methylpent-2-en-2-ol with NaH.

- Vinyl halide : Vinyl bromide or chloride.

Reaction conditions :

Challenges :

- Competing elimination reactions may yield 4-methyl-1,3-pentadiene as a byproduct.

- Limited stereochemical control necessitates post-synthesis purification via fractional distillation.

Yield optimization :

Acid-Catalyzed Addition of Vinyl Alcohol to 4-Methyl-2-pentene

This method leverages the acid-catalyzed addition of vinyl alcohol to the double bond of 4-methyl-2-pentene, exploiting Markovnikov’s rule for regioselectivity.

Procedure :

- Reactants :

- Catalyst : Sulfuric acid (0.5–1.0 mol%).

- Conditions :

Mechanistic insights :

- Protonation of 4-methyl-2-pentene forms a carbocation at the more substituted carbon (C3).

- Nucleophilic attack by vinyl alcohol yields the oxonium ion intermediate, which deprotonates to form the ether.

Stereochemical outcomes :

- The (E)-configuration is favored due to steric hindrance between the vinyloxy group and the methyl substituent.

Limitations :

- Competing polymerization of vinyl alcohol.

- Requires rigorous drying to prevent hydrolysis of the vinyl ether product.

Olefin Metathesis for Stereocontrolled Synthesis

Olefin metathesis using Grubbs catalysts enables precise control over double-bond geometry. For this compound, a cross-metathesis approach is employed:

Reactants :

- 2-Vinyloxy-4-methyl-1-pentene.

- Ethylene gas.

Catalyst : Grubbs 2nd-generation catalyst (1–2 mol%).

Conditions :

Advantages :

- High stereoselectivity (>90% (E)).

- Tolerance of ether functional groups.

Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Elimination Reactions from Diol Precursors

Dehydration of 2-(vinyloxy)-4-methylpentane-2,3-diol under acidic conditions offers a route to the target compound:

Procedure :

- Diol synthesis : Epoxidation of 4-methyl-2-pentene followed by ring-opening with vinyl alcohol.

- Elimination :

- Catalyst: p-Toluenesulfonic acid (pTSA).

- Solvent: Toluene.

- Temperature: 80°C.

Mechanism :

- Acid-catalyzed dehydration generates a carbocation at C2, followed by β-hydrogen elimination to form the double bond.

Outcome :

- Predominantly (E)-isomer due to transition-state steric effects.

Reaction Optimization and Kinetic Analysis

Temperature and Pressure Effects

Solvent Selection

Nonpolar solvents (e.g., hexane) favor elimination pathways by stabilizing transition-state dipoles. Polar aprotic solvents (e.g., DCM) enhance nucleophilicity in Williamson synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 5.85 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH–O), 4.95 (d, J = 17.2 Hz, 1H, CH₂=CH–O), 4.78 (d, J = 10.8 Hz, 1H, CH₂=CH–O), 2.20–2.05 (m, 2H, CH₂), 1.70 (s, 3H, CH₃).

- ¹³C NMR : δ 150.2 (C=O), 114.5 (CH₂=CH–O), 41.3 (CH₂), 22.1 (CH₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.